Vitamin B15
Description
Historical Context and Nomenclature Controversies of Pangamic Acid
The story of pangamic acid began in 1951 when researchers E.T. Krebs Sr. and E.T. Krebs Jr. reported its discovery and isolation karger.comisom.cawikipedia.org. Initially identified in apricot kernels, the substance was later also crystallized from sources such as rice bran, rice shoots, and brewer's yeast karger.comisom.ca. The name "Pangamic acid" was derived from the Greek words "pan" (universal) and "gamic" (seed), reflecting the discoverers' assertion of its widespread presence in various seeds karger.comwikipedia.org. The Krebs team also assigned it the designation "Vitamin B15," positioning it within the established B vitamin complex karger.com.
However, the chemical identity of pangamic acid has been a persistent source of controversy and ambiguity wikipedia.orgwebmd.comdrugfuture.com. While initially identified as d-gluconodimethylaminoacetic acid karger.com, subsequent analyses and research have revealed that commercial preparations marketed as "pangamic acid" or "this compound" have exhibited significant variations in their chemical composition wikipedia.orgdrugfuture.com. These formulations have included mixtures of calcium gluconate and N,N-dimethylglycine (DMG), or compounds like diisopropylamine (B44863) dichloroacetate (B87207) (DIPA) wikipedia.orgdrugfuture.comfei.org. Critically, the original d-gluconodimethylamino acetic acid claimed by the Krebses has reportedly never been successfully synthesized wikipedia.org. This lack of a standardized chemical identity has led to confusion and challenges in reproducible scientific study nih.gov.
Early proponents, including the Krebs family, attributed a wide range of metabolic and physiological benefits to pangamic acid, including enhancing cellular oxygenation, supporting transmethylation reactions, improving athletic performance, and aiding in detoxification processes karger.comisom.cacaringsunshine.com. These claims, often based on research conducted primarily in the Soviet Union and Eastern Europe, contributed to its popularization as a dietary supplement isom.canutriscene.org.my.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883201 | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20858-86-0 | |
| Record name | Pangamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pangamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANGAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Identity and Composition in Academic Research
Pangamic Acid: Diverse Formulations and Structural Ambiguity
The history of "Vitamin B15" is intrinsically linked to the term "pangamic acid." However, a significant challenge in the scientific study of this substance is the lack of a standardized chemical identity vetriscience.comdavincilabs.comtandfonline.com. The U.S. Food and Drug Administration (FDA) has gone so far as to classify it as "not an identifiable substance" due to the wide variation in the composition of products sold under this name plos.org.
The chemical structure originally proposed for pangamic acid was d-gluconodimethylamino acetic acid, an ester of d-gluconic acid and dimethylglycine wikipedia.orgtaylorandfrancis.com. Despite this initial proposal, subsequent attempts by researchers to synthesize this specific compound using the described methods have not been consistently reproducible wikipedia.org. This has led to considerable ambiguity and a lack of scientific consensus on its definitive structure.
In practice, commercial preparations labeled as "pangamic acid" or "this compound" have exhibited significant heterogeneity. Analyses of these products have revealed a wide array of constituent compounds. Formulations can include one or more of the following: sodium gluconate, calcium gluconate, glycine, diisopropylamine (B44863) dichloroacetate (B87207), dimethylglycine, calcium chloride, dicalcium phosphate (B84403), stearic acid, and cellulose vetriscience.com. In some cases, analyses of substances purported to be pangamic acid have found them to be composed of pharmacologically inert materials like lactose wikipedia.org.
Table 1: Reported Components in Commercial "Pangamic Acid" Formulations
| Component | Chemical Class |
| Sodium Gluconate | Salt of Gluconic Acid |
| Calcium Gluconate | Salt of Gluconic Acid |
| Glycine | Amino Acid |
| Diisopropylamine Dichloroacetate | Salt |
| Dimethylglycine (DMG) | Amino Acid Derivative |
| Calcium Chloride | Inorganic Salt |
| Dicalcium Phosphate | Calcium Salt |
| Stearic Acid | Fatty Acid |
| Cellulose | Polysaccharide |
Dimethylglycine (DMG) as a Primary Focus of Associated Research
Amidst the chemical ambiguity of "pangamic acid," N,N-Dimethylglycine (DMG) has emerged as a primary focus of associated research. DMG is a dimethylated derivative of the amino acid glycine and is a naturally occurring intermediate in the metabolism of choline. It is a key component in many formulations marketed as "this compound," and much of the biological activity attributed to these products is now believed to be due to DMG itself.
Research has explored DMG's role as a methyl donor, participating in a wide range of metabolic pathways through transmethylation. It is involved in the choline cycle and the metabolism of homocysteine. Some studies have investigated its potential to enhance oxygen utilization, reduce lactic acid buildup during exercise, and support immune function. Soviet-era research on a DMG-based formula known as calcium pangamate reported benefits for athletic performance and cardiovascular function. Subsequent research in the United States began to corroborate some of these findings, particularly in the context of athletic performance and immune response.
Table 2: Key Research Areas for Dimethylglycine (DMG)
| Research Area | Investigated Effects |
| Athletic Performance | Potential to enhance endurance and improve muscle recovery. |
| Cardiovascular Health | Studied for its potential to reduce cholesterol and triglyceride levels. |
| Immune Function | Investigated for its ability to modulate cytokine production and enhance antibody response. |
| Neurological Function | Explored for its potential benefits in improving verbal communication in some contexts. |
| Oxidative Stress | Examined for its antioxidant properties and ability to protect cells from oxidation nih.gov. |
Other Associated Chemical Entities and Their Proposed Roles in Research
Beyond DMG, other chemical entities have been identified in "this compound" formulations, with their own proposed roles and areas of scientific inquiry.
Diisopropylamine Dichloroacetate (DIPA): This compound is a synthetic product not found in biological materials and has been a component of some commercial "pangamic acid" products nih.gov. Research has identified DIPA as an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), an enzyme that plays a role in regulating the pyruvate dehydrogenase complex and, consequently, cellular energy metabolism. By inhibiting PDK4, DIPA has been investigated for its potential to shift glucose metabolism from glycolysis towards mitochondrial oxidation. However, it is important to note that studies have also raised safety concerns, with findings that diisopropylamine dichloroacetate and its component diisopropylamine demonstrate mutagenicity in the Ames test, a screen for potential carcinogens nih.gov.
Glycine: As a simple amino acid, glycine is sometimes included in "pangamic acid" formulations. In a pharmaceutical context, glycine can serve multiple functions. It can act as a buffering agent to stabilize the pH of a formulation geosc.com. It is also used as a stabilizer for protein-based drugs, helping to prevent aggregation and degradation pfanstiehl.com. In some formulations, glycine may also be used as a disintegration accelerant in tablets due to its wetting properties and to mask bitter tastes geosc.comformulationbio.com. Research has also shown that glycine can inhibit copper-dependent LDL oxidation in vitro by chelating copper ions nih.gov.
Gluconic Acid and its Salts (Calcium Gluconate, Sodium Gluconate): These components are derivatives of glucose and are often found in "this compound" products. In formulations, calcium gluconate can serve as a source of calcium. In the context of chemical analysis of some products declared as pangamic acid, gluconic acid has been identified as one of the separate substances present, alongside glycine and diisopropylammonium dichloroacetate nih.gov.
Table 3: Associated Chemical Entities and Their Investigated Roles
| Chemical Entity | Proposed/Investigated Role in Research |
| Diisopropylamine Dichloroacetate (DIPA) | PDK4 inhibitor, potential modulator of cellular metabolism. |
| Glycine | Buffering agent, stabilizer, potential antioxidant activity (in vitro). |
| Gluconic Acid/Gluconate Salts | Component of formulations, identified in chemical analyses of "pangamic acid" products. |
Biochemical Roles and Mechanistic Investigations in Pre Clinical Models
Cellular Bioenergetics and Oxygen Metabolism
Pre-clinical research suggests that pangamic acid may play a role in enhancing cellular energy production and improving oxygen utilization, particularly under conditions of physiological stress.
Modulation of Oxidative Phosphorylation and Respiratory Processes
Pangamic acid has been observed to influence oxidative phosphorylation, the primary mechanism for ATP synthesis in the mitochondria. In animal models subjected to strenuous physical activity, treatment with pangamic acid was associated with a better maintenance of oxidative metabolism. This was evidenced by higher ATP levels and P/O ratios (a measure of the efficiency of oxidative phosphorylation) compared to untreated controls. These findings suggest that pangamic acid may help in sustaining efficient energy production during periods of high metabolic demand.
Influence on Tissue Oxygen Utilization and Response to Hypoxia
A significant area of investigation has been the effect of pangamic acid on how tissues utilize oxygen, especially in hypoxic (low oxygen) conditions. Studies in animal models have indicated that pangamic acid may improve the body's response to hypoxia. For instance, in vitro studies using rat brain slices demonstrated that sodium pangamate significantly increased endogenous oxygen uptake. Furthermore, it amplified the respiratory effects of substrates like glucose and α-ketoglutarate, suggesting an enhancement of cellular respiration. This improved oxygen utilization is thought to be a key mechanism behind some of the observed physiological effects of the compound in preclinical models.
Effects on Key Metabolic Enzymes (e.g., Cytochrome Oxidase, Succinate Dehydrogenase)
The influence of pangamic acid on cellular respiration is further supported by its observed effects on key mitochondrial enzymes. In various animal studies, the administration of pangamic acid has been shown to stimulate the activities of cytochrome oxidase and succinate dehydrogenase in tissues such as cardiac and skeletal muscle, as well as the liver. For example, in rats poisoned with carbon tetrachloride, pangamic acid partially reversed the inhibitory effect of the toxin on cytochrome oxidase activity and restored succinate dehydrogenase activity to normal levels. Similarly, in healthy animals, treatment with pangamic acid led to a slight but significant increase in mitochondrial succinate dehydrogenase activity.
Interactive Data Table: Effect of Pangamic Acid on Mitochondrial Enzyme Activity in Rats
| Treatment Group | Tissue | Enzyme | Observed Effect |
| Healthy, Pangamic Acid Treated | Liver | Succinate Dehydrogenase | Slightly, but significantly, increased activity |
| Healthy, Pangamic Acid Treated | Liver | α-ketoglutarate Dehydrogenase | Slightly, but significantly, increased activity |
| Carbon Tetrachloride Poisoned | Liver | Cytochrome Oxidase | Partially reversed inhibition |
| Carbon Tetrachloride Poisoned | Liver | Succinate Dehydrogenase | Restored to normal activity |
| Carbon Tetrachloride Poisoned | Liver | α-ketoglutarate Dehydrogenase | Restored to normal activity |
Involvement in Methylation Pathways and One-Carbon Metabolism
The role of pangamic acid in methylation pathways is an area of interest, primarily due to the presence of a dimethylglycine (DMG) component in its structure. Methylation is a critical biochemical process for the synthesis and regulation of numerous biological molecules.
Proposed Methyl Donor Functions
It has been proposed that pangamic acid, through its DMG moiety, can act as a methyl donor. DMG is known to be involved in transmethylation processes, where it can donate a methyl group for various biochemical reactions. This capability is considered a potential basis for some of the biological activities attributed to pangamic acid. For instance, it has been reported that calcium pangamate can methylate guanidoacetic acid to form creatine, a vital compound for energy storage in muscle and nerve cells. However, it is important to note that much of the evidence for the methyl donor functions of "Vitamin B15" is linked to its DMG component, and direct preclinical data on pangamic acid itself is limited.
Impact on Intermediary Metabolism in Animal Models
Studies on Hepatic Lipid Accumulation
Research using animal models has investigated the effects of pangamic acid on fat deposition in the liver. A long-term study on Wistar rats explored the impact of diet enrichment with "this compound" on fatty infiltration of the liver over a two-year period. In this experiment, the addition of pangamic acid to the diet was observed to increase the degree of fatty infiltration, which then remained at a stable level throughout the 12 to 18-month experimental period.
Other animal studies have suggested a protective role for "this compound" against adverse effects from high cholesterol diets in rats, noting less fat deposition in the liver and other tissues isom.ca. One study indicated that administering "this compound" inhibited fatty infiltration of the liver caused by starvation isom.ca.
Table 1: Effect of Pangamic Acid on Hepatic Lipid Accumulation in Animal Models
| Animal Model | Duration | Key Findings |
|---|---|---|
| Wistar Rats | 12-18 Months | Addition of "this compound" (2.5 mg/100 g of diet) increased the degree of fatty infiltration of the liver, which remained stable throughout the experiment. |
| Rats | Not Specified | Protected against the adverse effects of high cholesterol diets, evidenced by less fat deposition in the liver. isom.ca |
| Rats | Not Specified | Inhibited fatty infiltration of the liver induced by starvation. isom.ca |
Influence on Glycogen (B147801) and Creatine Phosphate (B84403) Dynamics in Tissues
Early preclinical research, particularly in animal models under stress conditions, has examined the influence of pangamic acid on key energy-related molecules in muscle tissue. Studies on rats subjected to stress reported that the administration of "this compound" resulted in higher levels of glycogen, lipid, phospholipid, and creatine phosphate in both skeletal and heart muscle isom.ca. It was also noted that muscle glycogen was utilized more efficiently, especially during hypoxic states that can result from strenuous exercise isom.ca.
Creatine phosphate serves as a rapidly available reserve of high-energy phosphates in tissues like skeletal muscle and the brain, recycling adenosine triphosphate (ATP) to meet immediate energy demands nih.gov. The reported findings in stressed animal models suggest a potential role for pangamic acid in modulating these energy dynamics, leading to the preservation of high-energy phosphate compounds within muscle tissue under physiological stress isom.ca.
Antioxidant Properties and Free Radical Scavenging Mechanisms
Pangamic acid has been described as a powerful antioxidant in various contexts medicinenet.com. Its potential mechanisms of action are believed to involve combating free radicals that can cause cellular damage medicinenet.com. The antioxidant properties of "this compound" are suggested to contribute to its capacity to slow down the death of healthy cells medicinenet.com.
In vitro studies have provided some insights into these potential antioxidant functions. For instance, glycine, a component found in some commercial preparations labeled as pangamic acid, has been shown to inhibit the copper-dependent oxidation of low-density lipoproteins (LDL) by chelating copper ions nih.gov. This action prevents the generation of free radicals that would otherwise lead to lipid peroxidation. The search for methods to determine the free radical scavenging activity of various compounds is an active area of research, with assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method being widely used researchgate.netnih.gov. The primary mechanism of action for many antioxidants involves donating a hydrogen atom to neutralize chain-carrying free radicals nih.gov.
Immunomodulatory Activities in In Vitro and Animal Studies
The potential for pangamic acid and its components to influence the immune system has been an area of interest, with some early animal studies suggesting it may fortify the body's natural defense mechanisms caringsunshine.com.
Effects on Humoral Immune Responses
Humoral immunity involves the production of antibodies by B-lymphocytes to neutralize pathogens. Some research has pointed to a potential role for pangamic acid or its related compounds in modulating this arm of the immune system. A study using a component of some pangamic acid formulations, dimethylglycine (DMG), reported a significant increase in the immunological response to a pneumococcal vaccine in humans, a finding that appeared to support earlier animal data from Russian literature where "calcium pangamate" was used isom.ca. The activation of B-lymphocytes is a critical step in the production of antigen-specific antibodies nih.gov.
Modulation of Cell-Mediated Immunity
Cell-mediated immunity is driven by T-lymphocytes and is crucial for combating intracellular pathogens. While direct, detailed studies on the specific effects of pangamic acid on T-cell populations and their functions are limited in the available literature, the broader concept of immunomodulation by such compounds has been explored. Immunomodulators can enhance or suppress immune responses. For example, some compounds can inhibit T-cell activation, thereby producing an immunosuppressive effect nih.gov. The evaluation of cell-mediated immunity in animal models often involves assays like the delayed-type hypersensitivity (DTH) response, which measures T-cell-mediated inflammation nih.govnih.gov. Although claims have been made about pangamic acid strengthening the immune system, specific mechanistic studies on its effect on T-cell activation, differentiation, and cytokine profiles in preclinical models are not extensively detailed in the reviewed sources rxlist.com.
Detoxification Mechanisms and Organ-Specific Protective Effects in Animal Models
Pre-clinical research in animal models has explored the potential of pangamic acid to mitigate the harmful effects of various toxic substances, with a particular focus on its protective actions within the liver. These investigations suggest that pangamic acid may support detoxification processes through mechanisms that involve enhancing cellular respiration and acting as a lipotropic agent. Its purported role in transmethylation reactions is thought to contribute to its ability to prevent fatty infiltration of the liver, a common response to hepatotoxicity.
In experimental settings designed to induce liver damage, pangamic acid has demonstrated a capacity to provide hepatic support. Studies utilizing rodent models have shown that its administration can lead to improvements in liver function and structural integrity following toxic insult. The compound is suggested to exert a protective effect against conditions like fatty liver, which are not typically responsive to standard lipotropic substances.
One of the notable observations in these preclinical studies is the stimulation of regenerative activity within the liver. For instance, in rats with liver toxicity induced by carbon tetrachloride, treatment with pangamic acid was associated with a marked proliferation of Kupffer cells. These specialized macrophages are integral to the liver's immune response and play a role in tissue remodeling and regeneration following injury. Furthermore, pangamic acid has been observed to restore the rates of bile formation and bilirubin secretion, functions that are often compromised during hepatic distress.
Investigations into the subcellular effects of pangamic acid have revealed its influence on mitochondrial function. In liver mitochondria isolated from rats treated with carbon tetrachloride, pangamic acid was found to increase the oxidative-phosphorylating capacity, as well as the content of adenosine triphosphate (ATP) and oxygen uptake. These findings suggest that pangamic acid may support the liver's energy metabolism, which is crucial for its detoxification and regenerative functions.
The table below summarizes the observed hepatoprotective effects of pangamic acid in experimental animal models.
| Observed Effect | Animal Model | Experimental Condition |
| Counteracted fatty infiltration of the liver | Rats | High-cholesterol diet |
| Marked Kupffer cell proliferation | Rats | Carbon tetrachloride-induced liver toxicity |
| Restoration of bile formation and bilirubin secretion | Rats | Carbon tetrachloride-induced liver toxicity |
| Increased oxidative-phosphorylating capacity in liver mitochondria | Rats | Carbon tetrachloride-induced liver toxicity |
| Increased ATP content and oxygen uptake in liver mitochondria | Rats | Carbon tetrachloride-induced liver toxicity |
The protective effects of pangamic acid have been most extensively studied in animal models exposed to exogenous toxicants, with carbon tetrachloride being a primary agent of investigation. Carbon tetrachloride is a well-known hepatotoxin that induces significant liver damage, providing a robust model for evaluating potential therapeutic interventions.
In these models, pangamic acid has been shown to partially reverse some of the inhibitory effects of carbon tetrachloride on mitochondrial activities. Specifically, it has been noted to restore the normal activities of succinate dehydrogenase and α-ketoglutarate dehydrogenase, enzymes crucial for cellular respiration and energy production. This restoration of mitochondrial function is a key aspect of its protective mechanism against toxic liver injury.
The research findings indicate that pangamic acid's hepatoprotective effects in the context of carbon tetrachloride poisoning may be unique, as this type of liver damage is not always amenable to treatment with conventional lipotropic agents. This suggests a distinct mechanism of action for pangamic acid in supporting the liver's ability to cope with and recover from exposure to certain exogenous toxins.
The following table details the specific research findings related to the role of pangamic acid in animal models of exogenous toxicant exposure.
| Research Finding | Animal Model | Exogenous Toxicant |
| Partially reversed the inhibitory effect on mitochondrial swelling | Rats | Carbon tetrachloride |
| Partially reversed the inhibitory effect on cytochrome oxidase activity | Rats | Carbon tetrachloride |
| Restored succinate dehydrogenase activity to normal levels | Rats | Carbon tetrachloride |
| Restored α-ketoglutarate dehydrogenase activity to normal levels | Rats | Carbon tetrachloride |
Research Methodologies for Investigating the Chemical Compound
In Vitro Experimental Systems
In vitro methodologies provide a foundational understanding of the compound's effects at the cellular and subcellular levels, offering insights into its mechanisms of action in controlled environments.
Cell culture models are instrumental in dissecting the specific effects of "Vitamin B15" on cellular metabolism and immune responses. A common approach involves the use of macrophage-like cell lines, such as RAW 264.7, to investigate immunological effects. In a typical experimental design, these cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. Researchers then measure various markers of immune activation.
Key parameters often assessed in these immunological cell culture studies include:
Nitric Oxide (NO) Production: Measured in the cell culture supernatant, as NO is a key signaling molecule in the inflammatory response.
Cytokine Secretion: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified to assess the compound's impact on the inflammatory cascade. nih.govapjai-journal.orgnih.govnih.govnih.gov
Phagocytic Activity: The ability of macrophages to engulf foreign particles can be assessed to determine the compound's effect on this essential immune function. nih.gov
For metabolic studies, various cell lines can be utilized to explore the influence of "this compound" on cellular respiration and nutrient utilization.
To investigate the direct effects of "this compound" on cellular energy production, studies are conducted on isolated mitochondria. Liver mitochondria from animal models such as rats are often used. nih.gov The primary methodology involves measuring the rate of oxygen consumption under different metabolic states.
A key aspect of these studies is the assessment of the respiratory control ratio, which is the ratio of State 3 to State 4 respiration.
State 3 Respiration: The rate of oxygen consumption in the presence of a substrate and ADP, representing the maximum capacity of the electron transport chain when ATP is being synthesized.
State 4 Respiration: The rate of oxygen consumption after all the ADP has been converted to ATP, which reflects the proton leak across the inner mitochondrial membrane.
Some studies have investigated the components of commercial pangamic acid preparations, such as diisopropylammonium dichloroacetate (B87207) (DIPA), and their effect on mitochondrial respiration. Findings have indicated that high concentrations of DIPA can lead to a deterioration of mitochondrial respiratory control by increasing the State 4 oxygen consumption rate. nih.gov
Animal Model Studies and Experimental Designs
Animal models are crucial for understanding the physiological effects of "this compound" in a whole-organism context, allowing for the investigation of its influence on complex processes such as physical stress, dietary interactions, and immune challenges.
Animal models of hypoxia are designed to evaluate the potential of "this compound" to enhance cellular respiration under conditions of reduced oxygen availability. These models often involve placing animals, typically rodents, in a controlled environment with a reduced oxygen concentration.
In studies of physical stress, the focus is on the compound's effect on endurance and metabolic responses to exercise. Experimental designs often include treadmill running or swimming exercises. For instance, horses have been used as a model to study the effects of "this compound" (often in the form of dimethylglycine, a related compound) on athletic performance, with researchers measuring parameters like blood lactate (B86563) levels. ker.com
To understand how "this compound" interacts with other nutrients, dietary manipulation studies are conducted in animal models. A notable example is a long-term study on Wistar rats that investigated the combined effects of dietary enrichment with selenium, vitamin E, and "this compound" (pangamic acid). nih.govnih.gov In this type of experimental design, animals are fed a standard diet supplemented with the test compounds over an extended period.
The following table summarizes some of the findings from a study investigating the interaction of "this compound" with selenium and vitamin E on liver health in rats. nih.gov
| Nutrient Combination | Observed Effect on Liver | Duration of Study | Animal Model |
|---|---|---|---|
| Selenium | Decreased fatty infiltration in the first 12 months, effect disappeared after 18 months. nih.gov | 2 years | Wistar rats |
| Vitamin E | No significant effect on fatty infiltration. | 2 years | Wistar rats |
| "this compound" (Pangamic Acid) | No significant effect on fatty infiltration. | 2 years | Wistar rats |
Further research in this area has explored the effects of these dietary combinations on enzymatic activity in the brain of rats. nih.gov
To investigate the immunomodulatory potential of "this compound," immunological challenge models are employed. These models are designed to either suppress or stimulate the immune system to observe the effects of the compound.
A common method for studying immunosuppression is the use of cyclophosphamide (B585), a substance that temporarily depletes immune cells. In a typical experimental setup, mice are treated with cyclophosphamide to induce immunosuppression. nih.govresearchgate.netnih.govmdpi.com Subsequently, a test group receives "this compound" to assess its ability to restore immune function. Key parameters measured in such studies include:
Immune Organ Indices: The weight of the spleen and thymus. nih.govmdpi.com
White Blood Cell Counts: Total and differential leukocyte counts. nih.gov
Cytokine Levels: Measurement of various interleukins and other signaling molecules. nih.gov
Another approach is to induce an inflammatory response using lipopolysaccharide (LPS). nih.govmdpi.comresearchgate.netnih.gov In this model, animals are administered LPS to trigger a systemic inflammatory reaction, and the effect of "this compound" on modulating this response would be evaluated by measuring inflammatory markers.
Biochemical Assays for Metabolic Intermediates and Enzyme Activities
The investigation of "this compound" (pangamic acid) and its purported biological effects necessitates the use of various biochemical assays. These assays are crucial for elucidating its mechanism of action by measuring changes in metabolic intermediates and the activity of specific enzymes. Given its association with cellular respiration, many of these assays focus on mitochondrial function.
Researchers employ a range of techniques to assess how pangamic acid or its components influence metabolic pathways. Spectrophotometric and fluorometric assays are fundamental to these investigations. wikipedia.org For instance, the activity of dehydrogenases within metabolic pathways like the citric acid cycle can be monitored by tracking the change in absorbance or fluorescence of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). wikipedia.org The oxidation of NADH to NAD+, or the reverse reaction, results in a corresponding change in the signal, allowing for the quantification of enzyme kinetics.
Specific assays are directed at the components of the electron transport chain. The study of mitochondrial respiration involves measuring oxygen consumption rates, which can indicate the efficiency of oxidative phosphorylation. nih.gov Research has investigated the effects of diisopropylammonium dichloroacetate (DIPA), a substance sometimes associated with "this compound" preparations, on mitochondrial respiratory control. nih.gov Such studies assess the rate of oxygen consumption in isolated mitochondria in different respiratory states (e.g., State 3 with substrate and ADP, and State 4 with substrate but limited ADP) to determine if the compound acts as an uncoupler or an inhibitor of respiratory chain complexes, such as Electron Transport Complex IV. nih.gov
Enzyme activity assays are also used to screen for potential interactions between "this compound" and various enzymes. sigmaaldrich.comthermofisher.com These can be continuous assays that provide real-time measurements of activity or discontinuous assays where the reaction is stopped at specific time points. wikipedia.org For example, if pangamic acid were hypothesized to influence a particular kinase, a kinase activity assay using a fluorogenic or chromogenic substrate could be employed to measure the rate of phosphate (B84403) transfer. thermofisher.com
The following table summarizes the types of biochemical assays relevant to "this compound" research:
| Assay Type | Principle | Application in "this compound" Research | Examples of Measured Parameters |
| Spectrophotometric Assays | Measures the change in absorbance of light by a sample as a substrate is converted to a product. wikipedia.org | To determine the activity of enzymes that utilize coenzymes like NADH or NADPH, which have distinct absorbance spectra in their oxidized and reduced forms. | NADH oxidation/reduction rates, cytochrome c reduction. |
| Fluorometric Assays | Measures the change in fluorescence as an enzyme converts a non-fluorescent substrate to a fluorescent product, or vice-versa. wikipedia.org | Offers higher sensitivity for detecting enzyme activity, particularly for enzymes present in low concentrations. Can be used for assays involving NADH/NADPH or synthetic fluorescent substrates. wikipedia.org | Changes in NADH fluorescence, release of fluorescent dyes from synthetic substrates. wikipedia.org |
| Oxygen Consumption Assays (High-Resolution Respirometry) | Measures the rate of oxygen consumption in isolated mitochondria or cells using an oxygen electrode. | To assess the impact on mitochondrial respiration and the electron transport chain, identifying effects like inhibition or uncoupling. nih.gov | Oxygen consumption rate (OCR), respiratory control ratio (RCR). |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify a specific protein (enzyme). | To measure the quantity of a specific enzyme in a sample, rather than its activity. | Concentration of specific metabolic enzymes. |
Analytical Approaches for Purity Assessment and Detection in Research Materials
Ensuring the purity and verifying the identity of "this compound" or its constituent components in research materials is critical for the validity of scientific studies. A variety of analytical techniques are employed for this purpose, ranging from chromatographic separation to spectroscopic identification. Commercially available materials labeled as "pangamic acid" have been found to contain different substances, such as gluconic acid, glycine, and diisopropylammonium dichloroacetate (DIPA), underscoring the importance of rigorous analytical characterization. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. nih.gov It separates the primary compound from any impurities or degradation products. nih.gov The choice of column (e.g., reverse-phase, ion-exchange) and detector—such as an ultraviolet (UV) detector for chromophore-containing compounds or a Charged Aerosol Detector (CAD) for non-chromophoric compounds—is tailored to the chemical properties of the analytes. nih.gov
For structural elucidation and unequivocal identification, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) determines the molecular weight and can help identify unknown impurities by their mass-to-charge ratio. Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. nih.gov
A mass balance approach is often used for the definitive determination of purity for reference materials. nih.gov This method involves quantifying all significant impurities (e.g., related structural compounds, residual solvents, water content, non-volatile residues) separately. nih.gov Techniques like Karl Fischer coulometry are used specifically for water content determination, while Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is used to quantify volatile organic solvents. nih.gov
The following table outlines the analytical methods used for the assessment of "this compound" research materials:
| Analytical Technique | Principle | Purpose in "this compound" Analysis | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. nih.gov | To separate the main compound from impurities and quantify their relative amounts. nih.gov | Purity percentage, presence of related substances and degradation products. |
| Mass Spectrometry (MS) | Ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. | To confirm the molecular weight of the compound and identify unknown impurities. | Molecular weight, structural information of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | To confirm the chemical structure of the purported "this compound" compound. | Detailed molecular structure, identification of functional groups. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to its functional groups. nih.gov | To identify the functional groups present in the molecule, aiding in compound identification. | Presence of specific chemical bonds and functional groups. |
| Karl Fischer Coulometry | An electrochemical titration method that specifically reacts with water. nih.gov | To accurately quantify the water content in a sample. nih.gov | Percentage of water. |
| Gas Chromatography (GC-MS) | Separates volatile compounds in the gas phase and identifies them using mass spectrometry. nih.gov | To detect and quantify residual volatile organic solvents from the synthesis process. nih.gov | Identity and quantity of residual solvents. |
Scientific Discourse and Theoretical Implications
Methodological Considerations in Evaluating Research Findings
The scientific literature concerning pangamic acid is marked by methodological challenges that complicate the interpretation of its purported biological activities. Much of the early and ongoing research, particularly that originating from the former Soviet Union, has been criticized for:
Lack of Controlled Studies: Many studies have been anecdotal or lacked rigorous experimental design, including inadequate control groups, blinding, or randomization wikipedia.orgisca.me.
Limited Reproducibility: Attempts by independent researchers to reproduce the synthesis and biological effects described by proponents have often been unsuccessful wikipedia.org.
Absence of Standardized Assays: The lack of standardized methods for determining pangamic acid's presence and quantity in biological samples further impedes reliable research karger.comnih.gov.
For instance, while some studies suggested benefits in athletes by improving oxygen utilization and reducing lactate (B86563) levels karger.comisom.caisca.me, other research found no significant metabolic or circulatory advantages in human subjects during exercise isca.me. Similarly, claims of liver protection and detoxification have been based on animal studies with variable methodologies and preparations karger.comisom.ca. The scientific community's skepticism is amplified by the absence of extensive, well-controlled human trials that meet modern research standards wikipedia.orgrxlist.comnih.gov.
Role of DMG in Understanding Putative Biological Activities
Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring metabolite and a component of some pangamic acid formulations vetriscience.comdavincilabs.comchiroeco.comoxfordvitality.co.ukmedicinenet.com. Research suggests that the biological activities previously ascribed to pangamic acid may, in fact, be attributable to DMG davincilabs.comchiroeco.comoxfordvitality.co.uk. DMG plays a role in the body's one-carbon metabolism, acting as a methyl donor and contributing to the synthesis of essential molecules like S-adenosylmethionine (SAMe) isca.mevetriscience.comdavincilabs.comchiroeco.comdavincilabs.comnutriscene.org.my.
The proposed mechanisms and observed effects of DMG include:
Methylation and Transmethylation: DMG can donate methyl groups, which are crucial for various biochemical processes, including the synthesis of DNA, neurotransmitters, hormones, and the detoxification of substances isca.mevetriscience.comdavincilabs.comchiroeco.comdavincilabs.comnutriscene.org.my. It is also involved in converting homocysteine to methionine, a process important for cardiovascular health vetriscience.comdavincilabs.com.
Immune Modulation: Studies suggest DMG can enhance both humoral and cell-mediated immune responses, potentially by stimulating B-cells and T-cells and increasing antibody production vetriscience.comchiroeco.com.
Metabolic Enhancement: DMG is thought to support energy metabolism by facilitating oxygen utilization and improving glycogen (B147801) storage and utilization, particularly under hypoxic conditions karger.comchiroeco.comdavincilabs.comnutriscene.org.my. This has led to its use in athletic performance enhancement vetriscience.comchiroeco.comdavincilabs.com.
Antioxidant Properties: DMG has been indicated to possess antioxidant capabilities, potentially protecting cells from oxidative damage longdom.orgmdpi.com.
Despite these proposed roles, it is crucial to distinguish DMG from pangamic acid. While DMG is a recognized metabolite, its classification as a vitamin is also not established, and its therapeutic benefits require further rigorous scientific validation oxfordvitality.co.ukwikipedia.org.
Implications for Biochemical and Nutritional Theory
The prolonged debate and lack of scientific consensus surrounding pangamic acid and its derivative DMG have several implications for biochemical and nutritional theory:
Definition of Essential Nutrients: The pangamic acid case highlights the stringent criteria required to classify a substance as an essential nutrient or vitamin. It underscores the importance of demonstrating necessity, specific deficiency diseases, and clear metabolic roles, rather than relying on anecdotal evidence or preliminary findings from poorly controlled studies wikipedia.orgharvard.eduwikipedia.orgisom.canih.govncats.io.
Challenges in Nutritional Research: The history of pangamic acid illustrates the difficulties that arise when research is conducted with poorly characterized substances, inconsistent methodologies, and potential conflicts of interest. It emphasizes the need for transparency, reproducibility, and adherence to scientific rigor in nutritional science wikipedia.orgnih.gov.
Understanding Metabolic Pathways: Research into DMG's role in methylation, energy metabolism, and immune function contributes to a deeper understanding of these fundamental biochemical pathways. While DMG itself may not be a vitamin, its metabolic activities provide insights into nutrient interactions and cellular processes vetriscience.comdavincilabs.comchiroeco.comdavincilabs.com.
Regulatory Oversight: The regulatory challenges posed by pangamic acid underscore the critical role of agencies like the FDA in protecting public health by ensuring that products marketed as supplements or nutrients are safe, effective, and accurately represented wikipedia.orgisom.cawebmd.com.
Compound Name Table
| Common Name/Synonym | Chemical Name/Description |
| Vitamin B15 | Pangamic acid, Pangamate |
| Pangamic Acid | 6-O-(N,N-dimethylglycyl)-D-gluconic acid; d-gluconodimethylamino acetic acid |
| DMG | N,N-Dimethylglycine |
| DIPA | Diisopropylammonium dichloroacetate (B87207) |
| Calcium Pangamate | Calcium salt of pangamic acid |
| Sodium Pangamate | Sodium salt of pangamic acid |
Q & A
Q. What are the primary challenges in chemically characterizing Vitamin B15 (Pangamic Acid) for research purposes?
Methodological Answer: this compound (Pangamic Acid) lacks a standardized chemical definition, as its composition varies between sources. Historically, the term has been applied to compounds such as gluconic acid esters with dimethylglycine or diisopropylglycine derivatives . To address this, researchers must:
- Use analytical techniques (e.g., NMR, HPLC-MS) to verify molecular structure and purity.
- Reference historical literature to contextualize discrepancies in nomenclature and synthesis methods.
- Collaborate with certified chemical suppliers to obtain batch-specific characterization data, ensuring reproducibility .
Q. How can researchers ensure sample purity and consistency in studies involving this compound given variability in commercial sources?
Methodological Answer: Commercial "this compound" products often lack standardization, with compositions ranging from synthetic derivatives to plant extracts . To mitigate variability:
- Purity Verification: Employ mass spectrometry and elemental analysis to confirm compound identity and exclude contaminants .
- Batch Documentation: Require suppliers to provide detailed Certificates of Analysis (CoA) for each batch.
- In-House Synthesis: Follow peer-reviewed protocols for synthesizing Pangamic Acid derivatives, adhering to IUPAC guidelines .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the biochemical mechanisms of Pangamic Acid in cellular respiration?
Methodological Answer: Studies on Pangamic Acid’s role in cellular respiration must address its contested mechanisms and variable bioavailability:
- Model Systems: Use in vitro assays (e.g., isolated mitochondria) to isolate effects on oxygen utilization, followed by in vivo validation in controlled animal models .
- Dose-Response Curves: Establish physiologically relevant concentrations based on prior pharmacokinetic data to avoid supra-physiological effects .
- Control Groups: Include negative controls (e.g., untreated cells) and positive controls (e.g., known respiratory stimulants like CoQ10) to benchmark results .
Q. How should researchers approach systematic reviews or meta-analyses to resolve contradictions in existing literature on this compound's therapeutic potential?
Methodological Answer: Contradictory findings often stem from heterogeneous study designs and unverified compound identities. To synthesize evidence:
- Search Strategy: Use databases like MEDLINE and Embase with terms such as "Pangamic Acid," "this compound," and "cell respiration," filtering for studies with structural verification data .
- Quality Assessment: Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate methodological rigor, prioritizing studies with analytical validation .
- Subgroup Analysis: Stratify results by compound type (e.g., dimethylglycine vs. diisopropylglycine esters) to identify structure-activity relationships .
Q. What strategies can mitigate bias and confounding variables in clinical trials evaluating Pangamic Acid’s efficacy?
Methodological Answer:
- Blinding: Implement double-blinding to prevent participant/researcher bias, especially given the compound’s controversial status .
- Adverse Event Monitoring: Track non-specific effects (e.g., placebo responses) common in studies of unproven supplements .
- Pre-Registration: Publish protocols on platforms like ClinicalTrials.gov to enhance transparency and reduce publication bias .
Research Gaps and Future Directions
Q. How can researchers formulate hypotheses about Pangamic Acid’s biological activity despite limited consensus on its mechanism?
Methodological Answer:
- Literature Gap Analysis: Use tools like PICOS (Population, Intervention, Comparison, Outcomes, Study Design) to identify understudied areas, such as its interaction with mitochondrial enzymes .
- Exploratory Studies: Conduct high-throughput screening (e.g., CRISPR-Cas9 gene editing) to map potential molecular targets .
Q. What methodologies are essential for replicating historical studies on this compound, given evolving analytical techniques?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
